molecular formula C17H20BrNO3 B5049492 4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline

Cat. No.: B5049492
M. Wt: 366.2 g/mol
InChI Key: NZOBRGQZWXQNOX-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C16H18BrNO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethoxyphenyl group attached to an aniline moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can enhance binding affinity to specific proteins, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Properties

IUPAC Name

4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-11-7-13(18)5-6-14(11)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOBRGQZWXQNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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